Comparative Binding Affinity: Benzisothiazole Core vs. Benzisoxazole Core in 5-HT2A Receptor Interaction
The 3-(1-Piperazinyl)-2,1-benzisothiazole core exhibits a distinct 5-HT2A receptor binding profile compared to its benzisoxazole analog. The benzisothiazole derivative (as represented by the ziprasidone pharmacophore) shows a Ki of 0.42 nM at rat 5-HT2A receptors [1], whereas the corresponding benzisoxazole core (as in risperidone) shows a Ki of approximately 5 nM [2]. This nearly 12-fold difference in affinity underscores the critical role of the sulfur atom in receptor interaction.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.42 nM (as ziprasidone pharmacophore containing the benzisothiazole core) |
| Comparator Or Baseline | 5 nM (risperidone pharmacophore containing the benzisoxazole core) |
| Quantified Difference | 11.9-fold higher affinity for the benzisothiazole core |
| Conditions | Rat cerebral cortex tissue, competition radioligand binding assay using [3H]-ketanserin or [3H]-spiperone |
Why This Matters
For researchers developing atypical antipsychotics, the benzisothiazole core offers a significantly higher inherent 5-HT2A affinity, a key determinant of the 5-HT2A/D2 ratio critical for atypical antipsychotic efficacy.
- [1] Seeger, T. F., et al. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity. J. Pharmacol. Exp. Ther. 1995, 275, 101-113. View Source
- [2] Janssen, P. A. J., et al. Pharmacology of risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. J. Pharmacol. Exp. Ther. 1988, 244, 685-693. View Source
